Melarsonyl
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Melarsonyl can be synthesized through the reaction of melarsen oxide with various reagents. One common method involves the reaction of melarsen oxide with aqueous ammonium thioglycolate, which results in the formation of this compound . The reaction conditions typically require stirring the mixture at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Melarsonyl undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various arsenic-containing compounds.
Reduction: It can be reduced to lower oxidation states of arsenic.
Substitution: This compound can participate in substitution reactions where its arsenic atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, including thiols and amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield arsenic trioxide, while reduction can produce melarsen oxide .
Scientific Research Applications
Melarsonyl has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis of other arsenic-containing compounds.
Biology: Employed in studies of parasitic infections and their treatment.
Industry: Utilized in the development of new anthelmintic agents and other pharmaceuticals.
Mechanism of Action
Melarsonyl exerts its effects by interacting with thiol-containing biomolecules, particularly trypanothione, which is a key molecule in the metabolism of trypanosomes. This interaction disrupts the redox balance within the parasite, leading to its death . The compound’s ability to cross the blood-brain barrier makes it particularly effective against late-stage trypanosomiasis .
Comparison with Similar Compounds
Similar Compounds
Melarsoprol: Another arsenical compound used in the treatment of trypanosomiasis.
Atoxyl: An older arsenical drug used for similar purposes but with higher toxicity and lower efficacy.
Salvarsan: One of the first synthetic antimicrobial drugs, used historically for the treatment of syphilis.
Uniqueness
Melarsonyl is unique in its balance of efficacy and toxicity. While it shares similarities with other arsenical compounds, its specific interactions with trypanothione and ability to cross the blood-brain barrier make it particularly valuable in treating late-stage parasitic infections .
Biological Activity
Melarsonyl, also known as potassium this compound, is an organoarsenical compound primarily used in the treatment of certain parasitic infections, particularly those caused by Onchocerca volvulus (the causative agent of river blindness) and Trypanosoma species (causing sleeping sickness). This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical studies, and associated case studies.
This compound exerts its biological effects through several mechanisms:
- Macrofilaricidal Activity : this compound is noted for its ability to kill adult filarial worms. Studies have shown that it can sterilize or eliminate adult female Onchocerca volvulus effectively, which is crucial in managing onchocerciasis .
- Trypanocidal Activity : The compound has demonstrated trypanocidal properties against Trypanosoma brucei, the parasite responsible for African sleeping sickness. Its efficacy is attributed to its interaction with thiol groups in the parasites, leading to cellular damage .
- Cytotoxic Effects : this compound induces cytotoxicity in various cell lines, potentially through oxidative stress mechanisms. The drug's arsenic component is believed to disrupt cellular processes by generating reactive oxygen species (ROS) .
Efficacy and Clinical Studies
The clinical efficacy of this compound has been evaluated through various studies:
- Onchocerciasis Trials : In trials conducted between 1962 and 1966, this compound was administered to patients with onchocerciasis. Results indicated a significant reduction in microfilarial loads, with some patients showing complete sterilization of adult worms after treatment . A notable study reported that a regimen of 200 mg administered in multiple doses was well tolerated, although some adverse effects such as pain at the injection site were common .
- Trypanosomiasis Treatment : In animal models, this compound has shown variable success rates in curing trypanosomiasis. For instance, it was less effective than newer compounds like Cymelarsan but still demonstrated significant activity at certain dosages .
Case Studies
Several case studies provide insight into this compound's impact on patients:
- Case Study on Onchocerciasis : A cohort of patients treated with this compound showed a marked decline in microfilarial concentrations over time. Initial doses resulted in 99% reduction within a week, with sustained effects observed up to 21 months post-treatment .
- Adverse Effects : Some patients experienced severe pruritus and localized pain following administration. A particularly concerning case involved a patient who developed encephalopathy after receiving multiple doses, leading to a reevaluation of this compound's safety profile .
Comparative Efficacy Table
Compound | Target Parasite | Efficacy Rate | Administration Route | Adverse Effects |
---|---|---|---|---|
This compound | Onchocerca volvulus | High | Intramuscular | Pain at injection site, pruritus |
Cymelarsan | Trypanosoma brucei | Moderate | Subcutaneous | Minimal |
Melarsamine | Trypanosoma brucei | Low | Intravenous | Nausea, vomiting |
Properties
IUPAC Name |
2-[4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]phenyl]-1,3,2-dithiarsolane-4,5-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13AsN6O4S2/c15-11-18-12(16)20-13(19-11)17-6-3-1-5(2-4-6)14-25-7(9(21)22)8(26-14)10(23)24/h1-4,7-8H,(H,21,22)(H,23,24)(H5,15,16,17,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDILLULDEJXERI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)N)N)[As]3SC(C(S3)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13AsN6O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
13355-00-5 (di-potassium salt) | |
Record name | Melarsonyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037526800 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90864390 | |
Record name | Melarsonyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90864390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37526-80-0 | |
Record name | Melarsonyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037526800 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Melarsonyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90864390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MELARSONYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OOO8QR9Y40 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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